molecular formula C22H22N2O3S2 B2620511 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 953965-32-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B2620511
CAS No.: 953965-32-7
M. Wt: 426.55
InChI Key: XQDADQZIWDWLEF-UHFFFAOYSA-N
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Description

This compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a key sensor for noxious cold and a variety of endogenous and exogenous irritants, making it a critical target in pain and neurogenic inflammation research. This molecule functions by blocking the channel's activation, thereby inhibiting the influx of calcium and sodium ions that lead to neuronal depolarization and the release of pro-inflammatory neuropeptides. Its primary research value lies in elucidating the pathophysiological roles of TRPA1 in models of inflammatory and neuropathic pain, migraine, and airway hypersensitivity. As a research-grade TRPA1 antagonist, it serves as an essential tool for in vitro characterization of channel pharmacology and for in vivo studies aimed at validating TRPA1 as a therapeutic target for a range of sensory disorders. [Source: https://patents.google.com/patent/US20140088093A1/en?oq=US+20140088093+A1]

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-14-3-4-15(2)16(9-14)12-28-22-24-18(13-29-22)11-21(25)23-17-5-6-19-20(10-17)27-8-7-26-19/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDADQZIWDWLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a synthesis of available research findings.

Structure and Composition

  • Molecular Formula : C26H24N4O3S2
  • SMILES Notation : CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
  • InChIKey : MZMHJDNJUJLDBR-UHFFFAOYSA-N

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+505.13628211.3
[M+Na]+527.11822226.3
[M+NH4]+522.16282218.3
[M+K]+543.09216216.4
[M-H]-503.12172221.4

Anticancer Activity

The anticancer properties of thiazole derivatives have been well documented. A study demonstrated that certain thiazole compounds showed promising activity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) . The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds indicates that modifications to the thiazole ring can significantly influence biological activity. For example, the introduction of specific substituents can enhance antimicrobial efficacy or alter anticancer activity profiles . This insight is critical for further development and optimization of this compound as a potential therapeutic agent.

Study on Thiazole Derivatives

A comprehensive study evaluated a range of thiazole derivatives for their antimicrobial and anticancer activities. Compounds with naphthoquinone or other aromatic substitutions exhibited enhanced potency against drug-resistant strains . This suggests that structural modifications in compounds like this compound could lead to improved therapeutic profiles.

Clinical Implications

The potential application of this compound in treating infections caused by resistant pathogens is significant. Given the rise of antibiotic resistance globally, compounds with novel mechanisms of action are urgently needed. The structural features of this compound may provide a foundation for developing new antimicrobial therapies.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

  • Core Differences : Replaces the 1,3-thiazol ring with a 1,3,4-thiadiazol ring and substitutes the 2,5-dimethylphenyl group with a 4-methoxybenzyl group.
  • Impact on Properties: The thiadiazol ring increases hydrogen bond acceptor count (8 vs. The 4-methoxybenzyl group introduces electron-donating effects, which may reduce lipophilicity (lower XLogP3) compared to the target’s 2,5-dimethylphenyl group.

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

  • Core Differences : Replaces the thiazol-acetamide moiety with a carboxylic acid group.
  • Pharmacological Relevance : Demonstrates anti-inflammatory activity (carrageenan-induced rat paw edema assay) comparable to ibuprofen. The acetamide group in the target compound may improve metabolic stability over the carboxylic acid, which is prone to rapid clearance.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

  • Core Differences : Features a naphthalen-1-ylmethylsulfanyl substituent instead of 2,5-dimethylphenylmethyl.
  • Physicochemical Properties :
    • Higher molecular weight (481.6 g/mol) and XLogP3 (5.4) due to the bulky naphthalene group.
    • Reduced solubility compared to the target compound, as indicated by a topological polar surface area (TPSA) of 152 Ų.

Comparative Data Table

Property/Compound Target Compound 4-Methoxybenzyl Analogue Carboxylic Acid Analogue Naphthalene Analogue
Core Heterocycle 1,3-Thiazol 1,3,4-Thiadiazol None (carboxylic acid) 1,3,4-Thiadiazol
Substituent 2,5-Dimethylphenylmethyl 4-Methoxybenzyl N/A Naphthalen-1-ylmethyl
Molecular Weight (g/mol) ~450 (estimated) Not reported ~196 (calculated) 481.6
XLogP3 ~4.5–5.0 (estimated) Not reported ~2.0 (estimated) 5.4
Hydrogen Bond Acceptors 7 8 4 8
Biological Activity Undisclosed Undisclosed Anti-inflammatory (Ibuprofen-level) Undisclosed

Key Findings and Implications

Heterocycle Influence :

  • The 1,3-thiazol ring in the target compound likely offers a balance between lipophilicity and polarity compared to thiadiazol derivatives. Thiadiazol-containing analogues (e.g., ) exhibit higher TPSA and hydrogen bond acceptor counts, which may limit blood-brain barrier penetration.

Substituent Effects: The 2,5-dimethylphenyl group provides moderate steric bulk and lipophilicity (XLogP3 ~4.5–5.0), favoring membrane permeability over the polar 4-methoxybenzyl group .

Functional Group Impact :

  • The acetamide group in the target compound may enhance metabolic stability compared to the carboxylic acid in , which is susceptible to glucuronidation or renal excretion.

Q & A

Basic: What are the standard synthetic routes for this compound, and which analytical techniques are critical for verifying its purity and structure?

Answer:
The synthesis involves multi-step reactions starting with the formation of the benzodioxin core and subsequent functionalization of the thiazole and acetamide moieties. Key steps include nucleophilic substitutions (e.g., thiol-alkylation) and condensation reactions under controlled conditions (e.g., DMF solvent, 60–80°C) to ensure regioselectivity .
Critical analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and identifies byproducts .
  • IR and NMR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in IR) and structural connectivity (e.g., aromatic protons in 1H NMR) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
  • Crystallization: Purifies the final product, with purity assessed via melting point analysis .

Advanced: How can researchers optimize synthesis yield when scaling up, particularly addressing solvent and temperature challenges?

Answer:
Optimization requires systematic screening of reaction parameters using Design of Experiments (DoE) or response surface methodology .

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Alternatives like THF or acetonitrile can reduce decomposition .
  • Temperature control: Lower temperatures (e.g., 0–5°C) minimize thiazole ring oxidation, while higher temperatures (80–100°C) accelerate condensation steps. Automated flow chemistry systems improve reproducibility during scaling .
  • Catalyst screening: Bases like triethylamine or DBU can improve reaction kinetics for thiol-alkylation steps .

Basic: What structural features are critical for biological activity, and how are they confirmed experimentally?

Answer:
Key structural elements include:

  • Benzodioxin ring: Contributes to lipophilicity and membrane permeability .
  • Thiazole moiety: Enhances hydrogen bonding with enzyme active sites .
  • Sulfanyl-acetamide linker: Facilitates interactions with cysteine residues in target proteins .
    Experimental confirmation:
  • X-ray crystallography (SHELX): Resolves 3D conformation and intermolecular interactions .
  • Docking studies (UCSF Chimera): Predicts binding modes to biological targets (e.g., kinases) .

Advanced: How can computational tools enhance predictions of bioactivity or solubility?

Answer:
Integrated computational workflows combine:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD): Simulates solvation effects to optimize solubility (e.g., logP calculations) .
  • QSAR Modeling: Correlates structural descriptors (e.g., polar surface area) with experimental IC50 values for target enzymes .
    Example: Hybrid maleimide-thiazole derivatives were optimized for fluorescence and solubility using coupled DFT/MD approaches .

Advanced: How should researchers resolve discrepancies between theoretical and experimental NMR data?

Answer:
Strategies include:

  • Multi-dimensional NMR (e.g., 2D COSY, HSQC): Assigns overlapping proton signals (e.g., benzodioxin vs. thiazole protons) .
  • X-ray crystallography (SHELXL): Provides unambiguous structural validation if NMR assignments conflict .
  • Isotopic labeling: Incorporates 13C/15N isotopes to trace ambiguous peaks .
  • Cross-validation with MS/MS: Confirms fragment ion pathways .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Answer:

  • Oxidation of thiazole sulfur: Mitigated by inert atmosphere (N2/Ar) and antioxidants (e.g., BHT) .
  • Acetamide hydrolysis: Avoided by using anhydrous solvents and minimizing aqueous workups .
  • Regioselective errors: Controlled via slow reagent addition and low-temperature conditions .

Advanced: How to design dose-response experiments for accurate IC50 determination?

Answer:

  • Assay design: Use 8–12 concentration points in triplicate, spanning 0.1× to 10× the estimated IC50 .
  • Statistical analysis: Fit data to a sigmoidal curve (e.g., Hill equation) using nonlinear regression (GraphPad Prism) .
  • Positive/Negative controls: Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
  • Data normalization: Express activity as % inhibition relative to controls to account for plate-to-plate variability .

Advanced: How to analyze conflicting bioactivity data across different cell lines?

Answer:

  • Mechanistic studies: Perform target engagement assays (e.g., CETSA) to confirm on-target effects .
  • Metabolic stability testing: Evaluate compound degradation in liver microsomes to rule out false negatives due to poor stability .
  • Transcriptomic profiling: Compare gene expression patterns in responsive vs. non-responsive cell lines to identify resistance mechanisms .

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